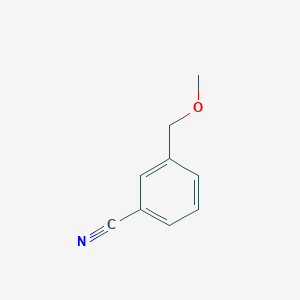

3-(Methoxymethyl)benzonitrile

Description

Contextualizing Benzonitrile (B105546) Derivatives in Contemporary Organic Chemistry

Substituted benzonitriles are a significant class of organic compounds that feature a benzene (B151609) ring substituted with a nitrile group (-C≡N) and at least one other functional group. These molecules are pivotal in various domains of chemical science, including medicinal chemistry, materials science, and organic synthesis. The nitrile group is a versatile functional unit, capable of undergoing a wide range of chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, making benzonitrile derivatives valuable intermediates in the synthesis of more complex molecules. evitachem.comnih.gov

In the realm of organic synthesis, researchers continuously explore novel methods for the preparation of substituted benzonitriles. organic-chemistry.orgrsc.org Methodologies such as the cyanation of aryl halides and triflates, often catalyzed by transition metals like palladium and nickel, have been developed to afford these compounds with high efficiency and functional group tolerance. organic-chemistry.org The construction of fully substituted benzonitriles, which presents a greater synthetic challenge, has also been a focus of recent research, with innovative strategies like [3+3] benzannulation reactions being reported. acs.org The reactivity of the benzene ring is influenced by the nature and position of its substituents, allowing for a diverse array of chemical behaviors and applications.

Significance of the Methoxymethyl Moiety in Synthetic Design and Chemical Reactivity

The methoxymethyl group (CH₃OCH₂-), often abbreviated as MOM, is a crucial functional group in organic synthesis, primarily utilized as a protecting group for alcohols. wikipedia.orgadichemistry.comchemistrytalk.org The MOM ether is formed by the reaction of an alcohol with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base. adichemistry.comereztech.com This protecting group is valued for its stability across a broad pH range (pH 4-12) and its inertness towards many oxidizing and reducing agents, as well as various nucleophiles and electrophiles. adichemistry.com This stability allows for chemical modifications at other positions of a complex molecule without affecting the protected hydroxyl group.

The MOM group's utility lies in its controlled introduction and removal. While stable under many conditions, it is sensitive to acids and can be cleaved under acidic conditions to regenerate the alcohol. adichemistry.comchemistrytalk.org This attribute is fundamental to its role in multi-step syntheses where the selective protection and deprotection of functional groups are paramount. adichemistry.com The presence of the methoxymethyl group can also influence the steric and electronic properties of a molecule, thereby affecting its reactivity and interactions with other molecules. chemistrytalk.org

Overview of Research Trajectories for 3-(Methoxymethyl)benzonitrile in Scholarly Literature

The compound this compound, which incorporates both the benzonitrile framework and the methoxymethyl group, is a subject of interest in chemical research. Its structure, featuring a meta-substituted pattern, presents a unique combination of the chemical properties of both moieties. Research involving this specific compound often revolves around its use as a building block or intermediate in the synthesis of more complex molecules, particularly those with potential biological activity. evitachem.comontosight.aiontosight.ai

Investigations into compounds with similar structural motifs, such as those containing a benzonitrile backbone with a methoxymethyl substituent, are frequently aimed at the discovery of new therapeutic agents. ontosight.aiontosight.ai The nitrile group and the methoxymethyl group can both participate in or influence a variety of chemical reactions, making this compound a versatile synthon. For instance, the nitrile group can be a key pharmacophore or be transformed into other functional groups, while the methoxymethyl group can be used as a stable ether linkage or as a protecting group that is later removed. The specific biological activity of molecules derived from this compound is an area of active investigation, with studies exploring potential applications in areas such as oncology and infectious diseases. ontosight.ai

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 1515-86-2 | fluorochem.co.ukacmec.com.cnnovachemistry.combldpharm.comnetascientific.com |

| Molecular Formula | C₉H₉NO | fluorochem.co.ukacmec.com.cn |

| Molecular Weight | 147.17 g/mol | fluorochem.co.ukacmec.com.cn |

| IUPAC Name | This compound | fluorochem.co.uk |

| Canonical SMILES | COCc1cccc(C#N)c1 | fluorochem.co.uk |

| InChI | InChI=1S/C9H9NO/c1-11-7-9-4-2-3-8(5-9)6-10/h2-5H,7H2,1H3 | fluorochem.co.ukacmec.com.cn |

| InChI Key | SMAUAOPCJDOPMU-UHFFFAOYSA-N | fluorochem.co.ukacmec.com.cn |

| Purity | >95% or >97% depending on supplier | fluorochem.co.uknovachemistry.comnetascientific.com |

| Storage | Sealed in dry, 2-8°C | bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

3-(methoxymethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-11-7-9-4-2-3-8(5-9)6-10/h2-5H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMAUAOPCJDOPMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601307677 | |

| Record name | 3-(Methoxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601307677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1515-86-2 | |

| Record name | 3-(Methoxymethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1515-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Methoxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601307677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methoxymethyl Benzonitrile and Analogues

Established Synthetic Routes to the Chemical Compound

The formation of 3-(methoxymethyl)benzonitrile can be approached through various strategic disconnections, leading to several reliable synthetic pathways. These routes often involve either the formation of the nitrile function from an existing precursor or the introduction of the methoxymethyl group onto a benzonitrile (B105546) core.

Conversions from Substituted Benzaldehydes to Nitrile Functions

A common and effective method for synthesizing benzonitriles is through the conversion of the corresponding benzaldehydes. This transformation can be accomplished using a variety of reagents and conditions. One widely used approach involves a two-step process where the aldehyde is first converted to an aldoxime, which is then dehydrated to the nitrile.

The initial step involves the reaction of a substituted benzaldehyde, such as 3-(methoxymethyl)benzaldehyde, with hydroxylamine (B1172632) hydrochloride. This reaction is typically carried out in a solvent like ethanol (B145695) with a base, such as pyridine (B92270), to facilitate the formation of the oxime. chemicalbook.com The subsequent dehydration of the aldoxime to yield the nitrile can be achieved with various dehydrating agents. google.com For instance, reagents like trifluoroacetic anhydride (B1165640) in dioxane with pyridine can efficiently effect this transformation. chemicalbook.com

Alternative one-pot methods have also been developed to streamline this conversion. These methods often utilize catalysts to directly convert the aldehyde to the nitrile in the presence of a nitrogen source. For example, an iodine-catalyzed system using ammonium (B1175870) acetate (B1210297) as the nitrogen source and tert-butyl hydroperoxide (TBHP) as the oxidant provides a practical route to various benzonitriles from their aldehyde precursors. rsc.org Another approach employs the Schmidt reaction, using azidotrimethylsilane (B126382) in the presence of a catalyst like triflic acid, to convert aromatic aldehydes to nitriles. nih.gov

Table 1: Reagents for Aldehyde to Nitrile Conversion

| Method | Key Reagents | Typical Conditions |

|---|---|---|

| Two-Step (Oxime Formation) | Hydroxylamine hydrochloride, Pyridine | Heating (e.g., 65 °C) |

| Two-Step (Oxime Dehydration) | Trifluoroacetic anhydride, Dioxane, Pyridine | Cooled to 0 °C, then warmed |

| One-Pot Catalytic Oxidation | I₂, Ammonium acetate, TBHP, Ethanol | Heating (e.g., 50 °C) |

| Schmidt Reaction | Azidotrimethylsilane (TMSN₃), Triflic acid (TfOH) | Room temperature |

Strategies for Introducing the Methoxymethyl Group via Electrophilic Substitution

The methoxymethyl group, often abbreviated as MOM, can be introduced onto an aromatic ring through electrophilic substitution reactions. wikipedia.org This functional group can serve as a protecting group for alcohols. wikipedia.org In the context of synthesizing this compound, this would typically involve the reaction of a benzonitrile derivative with a methoxymethylating agent.

One common method for such an installation is the Friedel-Crafts-type reaction. This involves reacting the aromatic substrate with a reagent like chloromethyl methyl ether in the presence of a Lewis acid catalyst. However, due to the carcinogenicity of chloromethyl methyl ether, alternative, safer methods are often preferred. wikipedia.org

An alternative strategy involves a two-step process. First, a chloromethyl group is introduced onto the aromatic ring via chloromethylation. This is then followed by a nucleophilic substitution reaction with a methoxide (B1231860) source, such as sodium methoxide, to form the methoxymethyl ether.

It is important to consider the directing effects of the substituents already present on the benzene (B151609) ring. The cyano group is a meta-directing deactivator, which would direct incoming electrophiles to the meta position. This is advantageous for the synthesis of 3-substituted benzonitriles.

Dehydration Reactions of Primary Amide Precursors

The dehydration of primary amides is a fundamental and efficient route for the synthesis of nitriles. rsc.org This transformation involves the removal of a molecule of water from the primary amide group (-CONH₂) to form the nitrile group (-C≡N). A variety of dehydrating agents can be employed for this purpose, ranging from classical strong reagents to milder, more modern catalytic systems. rsc.orgresearchgate.net

For the synthesis of this compound, the corresponding precursor would be 3-(methoxymethyl)benzamide. This amide can be subjected to dehydration using powerful dehydrating agents such as phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂). chemistrysteps.commasterorganicchemistry.com The mechanisms for these reactions generally involve the conversion of the carbonyl oxygen into a good leaving group, followed by elimination to form the nitrile. chemistrysteps.com

More contemporary methods offer milder conditions and broader functional group tolerance. nih.gov For example, systems like oxalyl chloride with a catalytic amount of dimethyl sulfoxide (B87167) (DMSO) in the presence of triethylamine (B128534) can effectively dehydrate primary amides at room temperature. organic-chemistry.org

Table 2: Common Dehydrating Agents for Amide to Nitrile Conversion

| Dehydrating Agent | Chemical Formula |

|---|---|

| Phosphorus Pentoxide | P₂O₅ |

| Phosphorus Oxychloride | POCl₃ |

| Thionyl Chloride | SOCl₂ |

| Trifluoroacetic Anhydride | (CF₃CO)₂O |

| Oxalyl Chloride/DMSO | (COCl)₂/ (CH₃)₂SO |

Nucleophilic Substitution Approaches (e.g., SN2 pathways utilizing cyanide)

Nucleophilic substitution reactions provide a direct method for introducing the nitrile functionality onto a molecule. chemguide.co.uk This approach is particularly useful when a suitable electrophilic precursor is available. In the synthesis of this compound, a key precursor would be a compound with a good leaving group at the benzylic position, such as 3-(halomethyl)anisole or a related derivative.

The reaction typically involves a bimolecular nucleophilic substitution (SN2) mechanism, where a cyanide salt, such as sodium cyanide or potassium cyanide, acts as the nucleophile. chemistrystudent.comyoutube.com The cyanide ion attacks the electrophilic carbon atom bearing the leaving group (e.g., a bromide or chloride), displacing it to form the C-CN bond. docbrown.info

To facilitate this reaction, it is often carried out by heating the reactants under reflux in a suitable solvent, commonly ethanol. chemguide.co.uk The choice of solvent is crucial, as the presence of water can lead to the formation of alcohols as byproducts. chemistrystudent.com The rate of this reaction is also dependent on the nature of the leaving group, with weaker carbon-halogen bonds leading to faster reactions (C-I > C-Br > C-Cl). chemistrystudent.com

Synthesis of Halogenated Benzonitrile Derivatives Incorporating the Methoxymethyl Group

Halogenated benzonitrile derivatives are important building blocks in organic synthesis, often serving as precursors for more complex molecules through cross-coupling reactions and other transformations. The synthesis of these compounds requires careful consideration of the regioselectivity of the halogenation and the introduction of the other functional groups.

Preparation of 3-Bromo-5-(methoxymethyl)benzonitrile (B8750049)

The synthesis of 3-bromo-5-(methoxymethyl)benzonitrile involves the strategic introduction of the bromo, methoxymethyl, and nitrile groups onto the benzene ring in the correct orientation. A plausible synthetic route could start from a precursor that allows for the controlled introduction of these functionalities.

One potential pathway begins with the bromination of a suitable precursor. For example, starting with 3-hydroxybenzaldehyde, a methoxymethyl ether could be formed by protecting the hydroxyl group. Subsequent bromination would need to be directed to the desired position.

Alternatively, a more direct route might involve the modification of a pre-existing brominated aromatic compound. For example, a synthetic sequence could start with 3,5-dibromotoluene. This could undergo nucleophilic substitution with sodium methoxide to replace one of the bromine atoms, followed by functional group transformations of the methyl group to the nitrile.

Another documented synthesis starts from 3-bromo-5-methoxybenzaldehyde. This aldehyde is converted to the corresponding oxime by reacting it with hydroxylamine hydrochloride in pyridine and ethanol. The resulting oxime is then dehydrated using trifluoroacetic anhydride in dioxane and pyridine to yield 3-bromo-5-methoxybenzonitrile. chemicalbook.com Note that this example yields a methoxy (B1213986) derivative rather than a methoxymethyl derivative. The synthesis of the title compound would require a starting material with a methoxymethyl group already in place or a strategy to introduce it.

Synthesis of 4-Fluoro-3-(methoxymethyl)benzonitrile (B3374059)

The synthesis of 4-fluoro-3-(methoxymethyl)benzonitrile can be achieved through a multi-step process, typically starting from a readily available precursor such as 4-fluoro-3-hydroxybenzonitrile (B67627). This transformation involves the conversion of the hydroxyl group to a methoxymethyl ether.

A common and effective method for this conversion is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from a methylating agent. A particularly useful reagent for introducing the methoxymethyl group is chloromethyl methyl ether (MOM-Cl).

The synthesis can be conceptualized in the following two stages:

Preparation of the Precursor : The starting material, 4-fluoro-3-hydroxybenzonitrile, can be synthesized from 4-bromo-2-fluorophenol. This involves a cyanation reaction, where the bromine atom is replaced by a nitrile group using a cyanide source, such as copper(I) cyanide.

Methoxymethylation : The hydroxyl group of 4-fluoro-3-hydroxybenzonitrile is then etherified. The phenol (B47542) is first treated with a base, such as sodium hydride (NaH), to generate the corresponding sodium phenoxide. This intermediate is then reacted with chloromethyl methyl ether to yield the final product, 4-fluoro-3-(methoxymethyl)benzonitrile. The use of a non-protic solvent, such as tetrahydrofuran (B95107) (THF), is typical for this type of reaction to ensure the reactivity of the alkoxide.

Table 1: Reaction Parameters for the Synthesis of 4-Fluoro-3-(methoxymethyl)benzonitrile

| Step | Reactants | Reagents | Solvent | Key Conditions | Product |

| 1. Cyanation | 4-Bromo-2-fluorophenol | Copper(I) cyanide (CuCN) | N-Methyl-2-pyrrolidone (NMP) | Elevated temperature | 4-Fluoro-3-hydroxybenzonitrile |

| 2. Methoxymethylation | 4-Fluoro-3-hydroxybenzonitrile | 1. Sodium hydride (NaH)2. Chloromethyl methyl ether (MOM-Cl) | Tetrahydrofuran (THF) | Anhydrous conditions, room temperature | 4-Fluoro-3-(methoxymethyl)benzonitrile |

Multi-Step Total Synthesis Incorporating this compound Moieties

The this compound scaffold is a valuable component in the construction of more elaborate molecules, particularly those containing heterocyclic ring systems. These frameworks are of significant interest in medicinal chemistry and materials science.

Integration into Complex Heterocyclic Frameworks

The nitrile and the activated benzene ring of this compound and its derivatives can participate in various cyclization reactions to form fused heterocyclic systems. Two notable examples are the synthesis of thiophenes and quinolines.

Thiophene Synthesis via the Gewald Reaction:

The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes. organic-chemistry.orgorganic-chemistry.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. organic-chemistry.orgorganic-chemistry.org By analogy, a derivative of this compound, such as 3-(methoxymethyl)acetophenone, could serve as the ketone component.

In a hypothetical Gewald reaction, 3-(methoxymethyl)acetophenone would be reacted with malononitrile (B47326) and elemental sulfur. The reaction is typically catalyzed by a base, such as morpholine (B109124) or triethylamine, and proceeds through a Knoevenagel condensation followed by sulfur addition and cyclization to yield the corresponding 2-amino-3-cyano-4-(3-(methoxymethyl)phenyl)thiophene.

Quinoline (B57606) Synthesis via the Friedländer Annulation:

The Friedländer synthesis is a widely used method for the preparation of quinolines, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group. nih.govwikipedia.orgresearchgate.net A 2-amino-3-(methoxymethyl)benzoyl derivative could be a key intermediate in the synthesis of a quinoline incorporating the this compound moiety.

The synthesis would begin with the appropriate 2-amino-3-(methoxymethyl)benzaldehyde or ketone. This intermediate would then be condensed with a carbonyl compound, such as acetone (B3395972) or ethyl acetoacetate, in the presence of an acid or base catalyst to facilitate the cyclization and subsequent dehydration, leading to the formation of the quinoline ring system.

Table 2: Heterocyclic Synthesis Incorporating the this compound Moiety

| Heterocycle | Synthetic Method | Key Precursor | Reactants | Expected Product |

| Thiophene | Gewald Reaction | 3-(Methoxymethyl)acetophenone | Malononitrile, Sulfur, Base | 2-Amino-3-cyano-4-(3-(methoxymethyl)phenyl)thiophene |

| Quinoline | Friedländer Annulation | 2-Amino-3-(methoxymethyl)benzaldehyde | Compound with α-methylene group (e.g., Acetone) | Substituted quinoline |

Sequential Functionalization Approaches for Advanced Analogues

To generate a library of advanced analogues based on the this compound scaffold, sequential functionalization strategies are employed. These methods allow for the precise introduction of various substituents at specific positions on the aromatic ring.

Directed ortho-Metalation (DoM):

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. wikipedia.orgnih.govorganic-chemistry.org The methoxymethyl group in this compound can act as a directed metalation group (DMG), guiding the deprotonation of an adjacent ortho position by a strong base, typically an organolithium reagent like n-butyllithium or s-butyllithium. wikipedia.orgnih.govorganic-chemistry.org The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce new functional groups.

For this compound, the methoxymethyl group would direct lithiation to the C2 or C4 position. The nitrile group also has a directing effect, which can influence the regioselectivity of the deprotonation. The resulting organometallic species can react with electrophiles such as aldehydes, ketones, alkyl halides, or sources of halogens to introduce a wide range of substituents.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. wikipedia.orglibretexts.org To utilize these reactions, the this compound core must first be functionalized with a suitable group, such as a halogen (e.g., bromine or iodine) or a boronic acid/ester.

Suzuki-Miyaura Coupling : A halogenated derivative of this compound (e.g., 5-bromo-3-(methoxymethyl)benzonitrile) can be coupled with a variety of organoboron reagents in the presence of a palladium catalyst and a base to form biaryl compounds or introduce alkyl or vinyl groups. wikipedia.orglibretexts.org

Heck Reaction : Alternatively, a halogenated this compound can react with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the vinylic position, leading to the synthesis of substituted styrenes and other unsaturated analogues. wikipedia.org

These sequential functionalization approaches provide a robust platform for the synthesis of a diverse array of advanced analogues of this compound, enabling the exploration of their potential applications in various scientific fields.

Table 3: Sequential Functionalization Strategies for this compound Analogues

| Strategy | Key Intermediate | Reagents | Transformation | Product Class |

| Directed ortho-Metalation (DoM) | This compound | 1. Organolithium base2. Electrophile (E+) | C-H activation and functionalization | Substituted 3-(methoxymethyl)benzonitriles |

| Suzuki-Miyaura Coupling | Bromo-3-(methoxymethyl)benzonitrile | Organoboron reagent, Pd catalyst, Base | C-C bond formation | Biaryl or alkyl/vinyl substituted analogues |

| Heck Reaction | Bromo-3-(methoxymethyl)benzonitrile | Alkene, Pd catalyst, Base | C-C bond formation | Styrenyl and other unsaturated analogues |

Mechanistic Investigations of Reactions Involving 3 Methoxymethyl Benzonitrile

Elucidation of Reaction Mechanisms of the Nitrile Group in Aromatic Systems

The cyano group (-C≡N) in aromatic systems like 3-(Methoxymethyl)benzonitrile is a versatile functional group. Its carbon atom is electrophilic, while the nitrogen has a lone pair of electrons, allowing it to react with both nucleophiles and electrophiles.

The hydrolysis of the nitrile group is a fundamental reaction that converts it into a carboxylic acid, proceeding through an amide intermediate. This transformation can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This protonation enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by a water molecule. semanticscholar.orgyoutube.com A series of proton transfers and tautomerization steps then leads to the formation of an amide intermediate. Under forcing conditions (e.g., heat), this amide can undergo further acid-catalyzed hydrolysis to yield a carboxylic acid and an ammonium (B1175870) ion. The mechanism involves protonation of the amide's carbonyl oxygen, followed by nucleophilic attack of water on the carbonyl carbon.

Basic-Catalyzed Hydrolysis: Under basic conditions, the strongly nucleophilic hydroxide (B78521) ion (OH⁻) directly attacks the electrophilic carbon of the nitrile group. youtube.comyoutube.com This addition breaks the pi bond, forming a negatively charged nitrogen intermediate. Protonation by water yields an imidic acid, which quickly tautomerizes to the more stable amide. youtube.com Similar to the acidic pathway, if the reaction is driven by heat and excess base, the amide intermediate can be further hydrolyzed. This subsequent step involves the nucleophilic attack of a hydroxide ion on the amide's carbonyl carbon, ultimately leading to the formation of a carboxylate salt and ammonia (B1221849) after an elimination step. youtube.com

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful nucleophiles due to the highly polarized carbon-metal bond, which gives the carbon atom a carbanionic character. libretexts.org These reagents readily attack the electrophilic carbon of the nitrile group in this compound. saskoer.ca

The reaction begins with the nucleophilic addition of the carbanionic portion of the organometallic reagent to the nitrile carbon. This attack breaks one of the pi bonds of the carbon-nitrogen triple bond, resulting in the formation of a metal salt of an imine (an imine anion or iminate). researchgate.net This intermediate is stable under the anhydrous conditions required for the organometallic reagent. The reaction is typically quenched by the addition of an aqueous acid solution in a separate workup step. The acidic water protonates the nitrogen, and the resulting imine is then hydrolyzed to a ketone, releasing ammonia or a primary amine. youtube.com This two-step process provides an effective route for the synthesis of ketones from nitriles.

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions employed.

Lithium Aluminum Hydride (LiAlH₄): As a powerful and unselective reducing agent, LiAlH₄ completely reduces the nitrile group to a primary amine. harvard.edu The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic nitrile carbon. chemistrysteps.com This initial addition forms an imine-aluminum complex. A second hydride transfer from the aluminum hydride species to the same carbon atom completes the reduction. chemistrysteps.com An aqueous or acidic workup is then required to hydrolyze the resulting aluminum-amine complexes, protonating the nitrogen to yield the final primary amine. chemistrysteps.com

Diisobutylaluminum Hydride (DIBAL-H): In contrast, DIBAL-H is a bulkier and less reactive reducing agent, which allows for the partial reduction of nitriles to aldehydes. chemistrysteps.commasterorganicchemistry.com The reaction is typically conducted at low temperatures (e.g., -78 °C) to prevent over-reduction. masterorganicchemistry.com The mechanism starts with the coordination of the Lewis acidic aluminum center to the nitrile nitrogen, which activates the group for hydride attack. A single hydride ion is then transferred to the nitrile carbon, forming a stable aluminum-imine intermediate. chemistrysteps.comchemistrysteps.com The bulkiness of the DIBAL-H reagent and the stability of this intermediate prevent a second hydride addition. chemistrysteps.com Subsequent hydrolysis of this intermediate during aqueous workup liberates the aldehyde. chemistrysteps.commasterorganicchemistry.com

| Reaction Type | Reagent(s) | Intermediate | Final Product |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | Amide | Carboxylic Acid |

| Base-Catalyzed Hydrolysis | 1. NaOH, H₂O, Heat 2. H₃O⁺ | Amide | Carboxylic Acid |

| Nucleophilic Addition | 1. R-MgX or R-Li 2. H₃O⁺ | Imine | Ketone |

| Reduction (Complete) | 1. LiAlH₄ 2. H₂O | Imine-aluminum complex | Primary Amine |

| Reduction (Partial) | 1. DIBAL-H (1 equiv.), -78°C 2. H₂O | Aluminum-imine complex | Aldehyde |

Reduction Mechanisms (e.g., Lithium Aluminum Hydride, Diisobutylaluminum Hydride)

Reactivity and Mechanistic Aspects of the Methoxymethyl Group

The methoxymethyl group (-CH₂OCH₃) is a type of acetal (B89532) known as a methoxymethyl (MOM) ether. In the context of this compound, it can be considered a protected form of a benzyl (B1604629) alcohol. The reactivity of this group is markedly different from that of the nitrile.

The MOM ether is notably stable under a wide range of conditions, including neutral, basic, and weakly acidic environments (pH 4-12). adichemistry.com It is also inert to many common nucleophiles, oxidizing agents, and the reducing agents discussed for the nitrile group, such as organolithium reagents, Grignard reagents, and lithium aluminum hydride. adichemistry.comorganic-chemistry.org

However, the MOM group is susceptible to cleavage under strongly acidic conditions, using either Brønsted or Lewis acids. adichemistry.comwikipedia.org The cleavage mechanism is initiated by the protonation of the ether oxygen that is bonded to the methyl group. This step makes the methoxy (B1213986) group a better leaving group (methanol). The subsequent departure of methanol (B129727) is assisted by the neighboring oxygen, which uses a lone pair to form a resonance-stabilized oxocarbenium ion. This highly electrophilic intermediate is then readily attacked by a nucleophile, such as water, to yield a hemiacetal, which in turn decomposes to the deprotected alcohol (in this case, a benzyl alcohol) and formaldehyde (B43269). nih.gov

Electrophilic Substitution at the Methoxymethyl Moiety

Electrophilic substitution reactions are characteristic of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. msu.edu The reactivity and orientation of this substitution are heavily influenced by the substituents already present on the ring. libretexts.org For this compound, the benzene (B151609) ring has two substituents: a meta-directing, deactivating nitrile group (-CN) and an ortho, para-directing, activating methoxymethyl group (-CH₂OCH₃).

The methoxymethyl group, being an ether, can activate the benzene ring towards electrophilic attack due to the electron-donating resonance effect of the oxygen atom. This effect increases the electron density at the ortho and para positions relative to the methoxymethyl group. Conversely, the nitrile group is strongly electron-withdrawing through both induction and resonance, deactivating the ring and directing incoming electrophiles to the meta position relative to itself.

The ultimate positions of substitution are determined by the interplay of these directing effects. The positions ortho and para to the methoxymethyl group are C2, C4, and C6. The position meta to the nitrile group is C5. Therefore, electrophilic attack is most likely to occur at the C2, C4, and C6 positions, which are activated by the electron-donating methoxymethyl group.

While direct electrophilic substitution on the methoxymethyl moiety itself is not a typical reaction pathway, the group's ether oxygen can be protonated by strong acids, which can be the first step in cleavage of the ether bond under certain conditions. The primary role of the methoxymethyl group in electrophilic reactions is to direct substitution on the aromatic ring. libretexts.org

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect | Reactivity Effect |

| -CH₂OCH₃ | Alkoxyalkyl | Ortho, Para | Activating |

| -CN | Nitrile | Meta | Deactivating |

Photochemical Reactions and Photoinduced Transformations

The photochemistry of benzonitrile (B105546) and its derivatives has been a subject of interest, particularly in the context of photoinduced electron transfer and fragmentation pathways. Upon absorption of ultraviolet light, molecules like this compound can be promoted to an excited state, making them more reactive.

Studies on benzonitrile have shown that its ionic fragmentation products can serve as important intermediates in the growth of larger polycyclic aromatic hydrocarbons (PAHs) in environments like the interstellar medium. rsc.org Dissociative ionization of benzonitrile leads to various fragment ions that can subsequently react with other molecules. rsc.org In the case of this compound, photochemical excitation could potentially lead to the cleavage of the benzylic C-O bond in the methoxymethyl group, generating a 3-cyanobenzyl radical and a methoxy radical.

Furthermore, interactions between the nitrile group and the methoxymethyl group in the excited state could lead to unique photochemical transformations. In clusters with molecules like ammonia or methylamine, benzonitrile can undergo ion–molecule reactions after photoionization, leading to the formation of new C-N bonds. rsc.org The presence of the methoxymethyl group, a potential electron donor, could influence the charge distribution in the photoionized cluster, potentially altering the reaction pathways compared to unsubstituted benzonitrile.

Intramolecular and Intermolecular Reaction Pathways Involving Both Functional Groups

The dual functionality of this compound, possessing both a nitrile and a benzylic ether, allows for complex intramolecular and intermolecular reactions where both groups participate. Cascade reactions, which involve several sequential steps in a single pot, are a powerful tool in synthesis.

For instance, related ortho-carbonyl-substituted benzonitriles are known to undergo cascade reactions with pronucleophiles. nih.gov In these reactions, an initial nucleophilic attack on the carbonyl group is followed by an intramolecular attack of the resulting intermediate onto the nitrile group, leading to the formation of heterocyclic structures like isoindolin-1-ones. nih.gov By analogy, if the methoxymethyl group of this compound were first oxidized to an aldehyde (forming 3-formylbenzonitrile), it could undergo similar intermolecular cascade reactions.

Intramolecularly, a reaction could be envisioned where the methoxymethyl group delivers a nucleophile or electrophile to the nitrile group, although this would require significant activation and a specific geometric arrangement, which is not favored by the meta-substitution pattern. More plausible are intermolecular reactions where one molecule of this compound reacts with another, or with a different bifunctional molecule, leading to polymers or complex heterocyclic systems. For example, 1,3-dipolar cycloaddition reactions involving benzonitrile oxide (which can be generated from a benzaldoxime) and an alkene are a common method for synthesizing isoxazoles and isoxazolines. nih.govresearchgate.netrsc.org

Computational Chemistry Approaches to Elucidate Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms, offering insights into transition states and reaction energy profiles that are often difficult to obtain experimentally. semanticscholar.org

Transition State Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is widely used to study reaction mechanisms, such as the [3+2] cycloaddition reactions between benzonitrile N-oxides and various dipolarophiles. nih.gov These studies calculate the geometries of reactants, products, and, crucially, the transition states that connect them.

A transition state (TS) represents the highest energy point along a reaction coordinate. By analyzing its structure, chemists can understand the synchronicity of bond-forming and bond-breaking events. For example, in a [3+2] cycloaddition, a one-step mechanism can proceed through either a synchronous TS, where both new bonds form simultaneously, or an asynchronous TS, where one bond begins to form before the other. nih.govrsc.org DFT calculations can pinpoint the lengths of the forming bonds in the TS structure, providing a clear picture of the process. These computational methods have been shown to be effective for studying reaction mechanisms in various chemical systems. researchgate.net

Table 2: Example of Calculated Transition State Bond Lengths (Å) for a [3+2] Cycloaddition Reaction from a DFT Study Data is hypothetical and illustrative of typical results from DFT studies on related benzonitrile oxide cycloadditions.

| Reaction Pathway | Forming Bond 1 (C-O) | Forming Bond 2 (C-C) | Asynchronicity (Δd) |

| Path A (Ortho) | 2.015 | 2.350 | 0.335 |

| Path B (Meta) | 2.411 | 1.998 | 0.413 |

Energetic Profiling of Reaction Intermediates and Pathways

For competing reaction pathways, such as the formation of different regioisomers in a cycloaddition, DFT can predict the product distribution by comparing the activation energies. The pathway with the lower activation energy will be kinetically favored and will correspond to the major product. mdpi.com Energetic profiling can also reveal the presence of stable intermediates, indicating a stepwise mechanism rather than a concerted one. nih.gov These calculations can be performed for reactions in the gas phase or include solvent effects to better model experimental conditions. researchgate.netmdpi.com

Table 3: Example of a Calculated Gibbs Free Energy Profile (kcal/mol) for Competing Reaction Pathways Data is hypothetical and illustrative of typical results from DFT studies on related benzonitrile reactions.

| Species | Pathway A (Ortho) | Pathway B (Meta) |

| Reactants | 0.0 | 0.0 |

| Transition State (TS) | +22.5 | +25.8 |

| Product | -15.2 | -12.9 |

Advanced Spectroscopic Characterization and Theoretical Modeling of 3 Methoxymethyl Benzonitrile

Vibrational Spectroscopy for Structural Elucidation and Molecular Interactions

Vibrational spectroscopy, encompassing Infrared (IR), Raman, and Surface-Enhanced Raman Scattering (SERS), serves as a powerful tool for identifying the functional groups and probing the structural intricacies of 3-(Methoxymethyl)benzonitrile.

Infrared (IR) spectroscopy is fundamental for identifying the key functional groups within the this compound molecule. The spectrum is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

Nitrile Group (C≡N): A sharp and intense absorption band characteristic of the nitrile stretching vibration is expected in the 2220-2240 cm⁻¹ region. For benzonitrile (B105546), this peak appears around 2227 cm⁻¹ frontiersin.org. The precise position in this compound is influenced by the electronic effects of the methoxymethyl substituent.

Aromatic Ring (C-H and C=C): Aromatic C-H stretching vibrations typically appear as a group of bands above 3000 cm⁻¹ nih.gov. The C=C stretching vibrations within the benzene (B151609) ring produce a series of absorptions in the 1450-1600 cm⁻¹ range.

Methoxymethyl Group (-CH₂OCH₃): The aliphatic C-H stretching vibrations of the methylene (B1212753) (-CH₂) and methyl (-CH₃) groups are expected between 2850 and 3000 cm⁻¹ nih.gov. A prominent feature for the ether linkage (C-O-C) is the asymmetric stretching vibration, which typically results in a strong band between 1050 and 1150 cm⁻¹.

Analysis of the closely related m-methoxybenzonitrile provides further insight, with studies performing detailed normal coordinate analyses to assign various in-plane and out-of-plane vibrations. nih.gov

Table 1: Predicted Key Infrared Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Benzene Ring | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | -CH₂OCH₃ | 2850 - 3000 | Medium-Strong |

| C≡N Stretch | Nitrile | 2220 - 2240 | Strong, Sharp |

| C=C Stretch | Benzene Ring | 1450 - 1600 | Medium-Strong (multiple bands) |

| C-O-C Asymmetric Stretch | Ether | 1050 - 1150 | Strong |

Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. The nitrile stretch (C≡N) and the symmetric "breathing" mode of the benzene ring are typically strong in the Raman spectrum.

Surface-Enhanced Raman Scattering (SERS) offers a significant enhancement of the Raman signal when a molecule is adsorbed onto a roughened metal surface, such as silver or gold colloids. scielo.br This technique is highly sensitive to the molecule's orientation and binding interaction with the surface. For molecules like this compound, SERS studies can elucidate which functional group (the nitrile's nitrogen lone pair, the ether's oxygen, or the π-system of the ring) preferentially interacts with the metal substrate. Theoretical SERS modeling of the related m-methoxybenzonitrile suggests that the molecule adsorbs onto the metal surface, leading to frequency shifts and intensity changes in the vibrational bands, which can be correlated with the molecule's geometry and a ligand-to-metal charge transfer mechanism. researchgate.net

Theoretical modeling, primarily using Density Functional Theory (DFT), is a crucial component of modern spectroscopic analysis. arxiv.orgchimia.ch By calculating the optimized molecular geometry and force constants, a theoretical vibrational spectrum can be generated. arxiv.org These computational results are invaluable for:

Assigning Experimental Spectra: Theoretical frequencies, when appropriately scaled, show excellent agreement with experimental IR and Raman data, allowing for the confident assignment of complex vibrational modes. frontiersin.org

Verifying Structure: The match between a calculated spectrum for a proposed structure and the experimental spectrum serves to confirm the molecular identity.

Understanding Vibrational Character: Potential Energy Distribution (PED) analysis, a computational output, quantifies the contribution of individual bond stretches, bends, and torsions to each normal vibrational mode. Studies on related substituted benzonitriles have used this approach to revise previous assignments. nih.gov

Microwave Spectroscopy for Rotational Dynamics and Precise Structural Parameters

Microwave spectroscopy probes the transitions between quantized rotational energy levels of molecules in the gas phase. This technique provides exceptionally precise data on the molecule's geometry. For a molecule to be microwave active, it must possess a permanent dipole moment, a condition which this compound meets due to its asymmetric structure.

As an asymmetric top molecule, this compound would exhibit a complex rotational spectrum. Analysis of this spectrum would yield the three principal moments of inertia (Iₐ, Iₑ, Iₐ). From these moments of inertia, it is possible to determine highly accurate structural parameters, such as bond lengths and bond angles. Furthermore, studies on similar molecules like benzyl (B1604629) alcohol have shown that microwave spectroscopy can be used to identify the most stable conformer (e.g., the gauche conformation of the oxygen atom) and to quantify the energy barriers to internal rotation. acs.org While specific experimental microwave data for this compound is not widely available, the technique remains the gold standard for obtaining precise gas-phase structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of an organic molecule. The ¹H and ¹³C NMR spectra provide definitive confirmation of the structure of this compound. While direct experimental spectra are not publicly cataloged, a highly accurate prediction can be made based on data from closely related analogs such as 3-methylbenzonitrile (B1361078) and benzyl methyl ether. rsc.orgnist.gov

¹H NMR Spectrum: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxymethyl protons. The four aromatic protons will appear in the typical downfield region (δ 7.3-7.7 ppm), with their splitting patterns (multiplicities) revealing their coupling relationships and confirming the 1,3- (meta) substitution pattern. The methylene (-CH₂) protons will appear as a singlet around δ 4.5 ppm, and the methyl (-CH₃) protons will be a singlet further upfield, around δ 3.4 ppm.

¹³C NMR Spectrum: The carbon NMR spectrum will show eight distinct signals. The nitrile carbon (C≡N) is expected around δ 118-119 ppm, while the quaternary carbon to which the nitrile is attached (C1) will be near δ 112-113 ppm. The other four aromatic carbons will resonate between δ 129-135 ppm. The methylene carbon (-CH₂) is predicted around δ 73-74 ppm, and the methyl carbon (-CH₃) will be the most upfield signal, around δ 58 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic C-H (4H) | 7.3 - 7.7 | Multiplets |

| Methylene (-CH₂) | ~4.5 | Singlet |

| Methyl (-CH₃) | ~3.4 | Singlet |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-H | 129 - 135 |

| Aromatic C-CN | 112 - 113 |

| Aromatic C-CH₂ | ~139 |

| Nitrile (-C≡N) | 118 - 119 |

| Methylene (-CH₂) | 73 - 74 |

| Methyl (-CH₃) | ~58 |

Mass Spectrometry for Molecular Fragmentation Analysis and Structural Confirmation

Mass spectrometry (MS) provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns upon ionization. whitman.edu For this compound (molar mass: 147.18 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z = 147.

The fragmentation of the molecular ion is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways would include:

Alpha-cleavage of the ether: The bond between the methylene group and the oxygen is prone to cleavage, leading to the loss of a methoxy (B1213986) radical (•OCH₃, 31 Da) to yield a major fragment at m/z = 116. This C₈H₆N⁺ fragment is likely the stable cyanotropylium or cyanobenzyl cation.

Benzylic cleavage: Cleavage of the C-C bond between the aromatic ring and the methylene group would result in the loss of the entire methoxymethyl group (•CH₂OCH₃, 45 Da), producing a cyanophenyl cation at m/z = 102.

Loss of formaldehyde (B43269): A rearrangement reaction could lead to the loss of neutral formaldehyde (CH₂O, 30 Da), resulting in a fragment at m/z = 117, corresponding to the m-tolunitrile radical cation.

The mass spectrum of the related m-methoxybenzonitrile shows a strong molecular ion at m/z = 133 and a major fragment at m/z = 90, corresponding to the loss of the •CHO group after rearrangement. nist.gov This suggests that complex rearrangements are also possible for this compound.

Table 4: Predicted Key Mass Fragments for this compound

| m/z | Identity | Fragmentation Pathway |

|---|---|---|

| 147 | [M]⁺˙ | Molecular Ion |

| 117 | [M - CH₂O]⁺˙ | Loss of formaldehyde |

| 116 | [M - •OCH₃]⁺ | Loss of methoxy radical |

| 102 | [M - •CH₂OCH₃]⁺ | Loss of methoxymethyl radical |

Compound Index

Chemical Transformations and Reactivity of 3 Methoxymethyl Benzonitrile and Its Derivatives

Modifications at the Benzonitrile (B105546) Core

The benzonitrile core offers two primary avenues for chemical modification: electrophilic substitution on the aromatic ring and functional group interconversion of the nitrile moiety.

Electrophilic aromatic substitution (EAS) is a fundamental strategy for introducing new functional groups onto the benzene (B151609) ring. masterorganicchemistry.comstudymind.co.uk In 3-(Methoxymethyl)benzonitrile, the regiochemical outcome of such reactions is dictated by the competing directing effects of the two existing substituents.

The nitrile (-CN) group is a deactivating, meta-directing group due to its strong electron-withdrawing nature (both by induction and resonance). study.com Conversely, the methoxymethyl (-CH₂OCH₃) group, an alkoxymethyl group, is generally considered a weak activating, ortho, para-directing group. Its activating nature stems from the oxygen's lone pairs, which can donate electron density to the ring via resonance, stabilizing the cationic intermediate (sigma complex) formed during electrophilic attack.

Nitration: The introduction of a nitro group (-NO₂) is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. studymind.co.uklkouniv.ac.in For this compound, nitration is expected to yield a mixture of isomers, with substitution occurring primarily at the positions activated by the methoxymethyl group. Studies on simple benzonitrile show that nitration yields primarily 3-nitrobenzonitrile (B78329) (81%), with smaller amounts of ortho (17%) and para (2%) isomers. study.com However, the presence of the activating -CH₂OCH₃ group in this compound would significantly favor substitution at the 2, 4, and 6 positions.

Halogenation: The introduction of a halogen (e.g., Br, Cl) onto the aromatic ring can be accomplished using various reagents. google.com Bromination, for instance, can be carried out with bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃. minia.edu.eg Milder methods, such as using N-bromosuccinimide (NBS) in combination with activators, are also effective for halogenating moderately activated aromatic rings. acs.org Similar to nitration, the halogen atom is anticipated to add to the positions ortho and para to the methoxymethyl substituent.

| Reaction | Typical Reagents | Electrophile | Predicted Major Products |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 2-Nitro-3-(methoxymethyl)benzonitrile, 4-Nitro-3-(methoxymethyl)benzonitrile |

| Bromination | Br₂, FeBr₃ | Br⁺ | 2-Bromo-3-(methoxymethyl)benzonitrile, 4-Bromo-3-(methoxymethyl)benzonitrile |

| Chlorination | Cl₂, AlCl₃ | Cl⁺ | 2-Chloro-3-(methoxymethyl)benzonitrile, 4-Chloro-3-(methoxymethyl)benzonitrile |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 2-Acyl-3-(methoxymethyl)benzonitrile, 4-Acyl-3-(methoxymethyl)benzonitrile |

The nitrile group is a versatile functional handle that can be converted into a range of other functionalities, most notably carboxylic acids, aldehydes, and primary amines.

Hydrolysis to Carboxylic Acids: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. chemistrysteps.combyjus.com Heating the nitrile under reflux with an aqueous acid, such as dilute hydrochloric or sulfuric acid, protonates the nitrogen atom, making the carbon atom more susceptible to nucleophilic attack by water. masterorganicchemistry.comlibretexts.org The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. Alkaline hydrolysis, using a reagent like sodium hydroxide (B78521), also proceeds via an amide intermediate but yields a carboxylate salt, which must be acidified in a separate step to produce the free carboxylic acid. libretexts.org

Reaction: this compound → 3-(Methoxymethyl)benzoic acid

Partial Reduction to Aldehydes: The reduction of nitriles can be stopped at the aldehyde stage by using a sterically hindered and less reactive reducing agent at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. chemistrysteps.comadichemistry.comchemistrysteps.com The reaction is typically performed at -78 °C. DIBAL-H adds one equivalent of hydride to the nitrile, forming an aluminum-imine intermediate. This intermediate is stable at low temperatures but is readily hydrolyzed upon aqueous workup to furnish the aldehyde. chemistrysteps.comcommonorganicchemistry.com

Reaction: this compound → 3-(Methoxymethyl)benzaldehyde

Complete Reduction to Amines: More powerful reducing agents or catalytic hydrogenation can reduce the nitrile group completely to a primary amine. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, providing the corresponding benzylamine (B48309) derivative in high yield after an acidic workup. chemguide.co.uk Alternatively, catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst such as palladium, platinum, or nickel is an effective method. chemguide.co.ukmdma.chhidenanalytical.com For instance, benzonitrile can be reduced to benzylamine using a palladium-loaded titanium(IV) oxide photocatalyst or with palladinized charcoal in the presence of hydrogen chloride. mdma.chrsc.org

Reaction: this compound → (3-(Methoxymethyl)phenyl)methanamine

| Transformation | Product Functional Group | Typical Reagents and Conditions |

|---|---|---|

| Hydrolysis | Carboxylic Acid | H₃O⁺ (e.g., aq. HCl, H₂SO₄), heat |

| Partial Reduction | Aldehyde | 1. DIBAL-H, -78 °C; 2. H₂O |

| Complete Reduction | Primary Amine | 1. LiAlH₄, ether/THF; 2. H₃O⁺ or H₂, Pd/C catalyst |

Transformations of the Methoxymethyl Side Chain

The methoxymethyl group (-CH₂OCH₃) is essentially a methoxymethyl (MOM) ether of a benzyl (B1604629) alcohol. This functionality can undergo cleavage to reveal the alcohol, oxidation, or substitution reactions.

Direct oxidation of the methoxymethyl ether is challenging without affecting other parts of the molecule. A more common and controlled approach involves a two-step sequence: deprotection (cleavage) of the ether to the corresponding benzyl alcohol, followed by oxidation of the alcohol.

Cleavage to Benzyl Alcohol: The methoxymethyl (MOM) ether can be cleaved under acidic conditions. wikipedia.org A variety of Lewis and Brønsted acids can effect this transformation. wikipedia.org Milder and more selective methods have been developed to avoid harsh conditions that could affect other functional groups. For example, bismuth trichloride (B1173362) (BiCl₃) in aqueous acetonitrile (B52724) has been shown to be an efficient reagent for the cleavage of MOM ethers from various alcohols and phenols. rsc.orgmorressier.com Other systems, such as zinc bromide (ZnBr₂) with a thiol, also provide rapid and selective deprotection. researchgate.net This reaction unmasks the 3-(hydroxymethyl)benzonitrile intermediate.

Reaction: this compound → 3-(Hydroxymethyl)benzonitrile

Oxidation of the Resulting Alcohol: Once the benzyl alcohol is formed, it can be oxidized to either an aldehyde or a carboxylic acid using standard oxidation protocols.

Oxidation to Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) can selectively oxidize the primary alcohol to 3-cyanobenzaldehyde (B1676564) without over-oxidation to the carboxylic acid.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will oxidize the primary alcohol directly to the corresponding carboxylic acid, 3-cyanobenzoic acid.

The methoxy (B1213986) group (-OCH₃) of the methoxymethyl side chain is a poor leaving group, making direct nucleophilic substitution difficult. To facilitate substitution at the benzylic carbon, the side chain must first be converted to a form bearing a better leaving group.

The most practical route involves the cleavage of the methoxymethyl ether to the 3-(hydroxymethyl)benzonitrile intermediate, as described previously. The resulting hydroxyl group can then be converted into an excellent leaving group, such as a tosylate, mesylate, or a halide. For example, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) converts the alcohol into a tosylate. Alternatively, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert it into the corresponding benzyl chloride or bromide.

Once 3-(halomethyl)benzonitrile or its sulfonate ester equivalent is formed, it becomes an excellent substrate for Sₙ2 reactions. A wide variety of nucleophiles can then be introduced at the benzylic position, allowing for extensive derivatization.

| Initial Transformation | Intermediate | Subsequent Reaction | Final Product Type | Example Nucleophiles |

|---|---|---|---|---|

| Ether Cleavage (e.g., BiCl₃) | 3-(Hydroxymethyl)benzonitrile | Tosylation (TsCl, pyridine) | 3-(Tosyloxymethyl)benzonitrile | Azides (NaN₃), Cyanides (NaCN), Amines (R₂NH), Thiolates (RSNa), Alkoxides (RONa) |

| Ether Cleavage (e.g., BiCl₃) | 3-(Hydroxymethyl)benzonitrile | Halogenation (e.g., SOCl₂) | 3-(Chloromethyl)benzonitrile |

Synthesis and Reactivity of Advanced Derivatives

The transformations detailed above serve as foundational steps for the synthesis of more complex and advanced derivatives, including those with significant biological activity. researchgate.netmdpi.com Benzonitrile derivatives are key structural motifs in many pharmaceutical compounds. researchgate.net

For example, the carboxylic acid derivative, 3-(methoxymethyl)benzoic acid, can be coupled with various amines using standard peptide coupling reagents to form a library of amides. The amine derivative, (3-(methoxymethyl)phenyl)methanamine, can be used in reductive amination reactions or as a nucleophile to construct more elaborate structures.

Cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient route to complex heterocyclic systems from substituted benzonitriles. For instance, ortho-carbonyl substituted benzonitriles can react with pronucleophiles like ((chloromethyl)sulfonyl)benzenes in base-promoted cascade reactions to form isoindolin-1-ones, a valuable heterocyclic scaffold. nih.govacs.org By applying the functional group interconversions described in sections 5.1.2 and 5.2.1, this compound can be converted into precursors suitable for such advanced synthetic applications. For example, oxidation of the side chain to an aldehyde followed by ortho-lithiation and formylation could generate a dialdehyde (B1249045) precursor for complex cyclization reactions.

The strategic combination of reactions at the aromatic core and the side chain allows for a modular approach to synthesizing a wide array of molecules with tailored properties, starting from the versatile this compound scaffold.

Bromo- and Fluoro-Substituted Methoxymethylbenzonitriles

Halogenated methoxymethylbenzonitriles are valuable intermediates in organic synthesis, offering multiple reaction sites for further functionalization. The introduction of a bromine or fluorine atom onto the aromatic ring significantly influences the molecule's reactivity, particularly in cross-coupling and nucleophilic substitution reactions.

The synthesis of bromo-substituted methoxymethylbenzonitriles can be achieved through various methods, including the direct bromination of the methoxymethylbenzonitrile precursor or by constructing the molecule from a pre-brominated starting material. For instance, 2-bromo-5-methoxybenzonitrile (B150773) can be synthesized from 2-bromo-5-methoxybenzoic acid by reaction with ammonia (B1221849) at elevated temperatures, followed by distillation. guidechem.com Another approach involves the bromination of a methylanisole derivative followed by further transformations. google.com While specific examples for the direct synthesis of bromo-(methoxymethyl)benzonitriles are not extensively detailed in the provided literature, analogous reactions, such as the preparation of 4-bromobenzonitrile (B114466) from 4-bromobenzaldehyde (B125591) and hydroxylamine (B1172632) hydrochloride, suggest plausible synthetic routes. prepchem.com

Fluoro-substituted methoxymethylbenzonitriles are of interest due to the unique properties conferred by the fluorine atom, including altered electronic effects and metabolic stability in pharmaceutical applications. The synthesis of these compounds can be approached through nucleophilic aromatic substitution (SNAr) reactions on activated fluoroaromatic precursors. acgpubs.orgresearchgate.net For example, the fluorine atom in compounds like 4-fluoro-3-nitrobenzonitrile (B23716) is highly susceptible to displacement by nucleophiles due to the strong electron-withdrawing nature of the adjacent nitro and cyano groups. cardiff.ac.uk While direct experimental data for the synthesis of fluoro-substituted methoxymethylbenzonitriles is limited in the provided results, the reactivity of similar structures suggests that a fluorine atom positioned ortho or para to an activating group would be a suitable leaving group for nucleophilic substitution. researchgate.netnih.gov The reactivity of halogens in such substitutions often follows the order F >> Br > Cl >>> I in aromatic systems. nih.gov

The table below summarizes representative bromo- and fluoro-substituted benzonitriles, some of which are methoxy analogues that provide insight into the potential properties of the target methoxymethyl compounds.

| Compound Name | CAS Number | Molecular Formula | Notes |

| 2-Bromo-5-methoxybenzonitrile | 138642-47-4 | C₈H₆BrNO | Synthesized from 2-bromo-5-methoxybenzoic acid. guidechem.com |

| 4-Bromo-3-methoxybenzonitrile | 120315-65-3 | C₈H₆BrNO | A commercially available building block. maksons.co.innih.gov |

| 5-Bromo-2-(methoxymethyl)benzonitrile | 1851055-20-3 | C₉H₈BrNO | Commercially available. |

| 4-Fluoro-3-methoxybenzonitrile | 243128-37-2 | C₈H₆FNO | A commercially available building block. |

| 4-Fluoro-3-(methoxymethyl)benzonitrile (B3374059) | Not Available | C₉H₈FNO | Structural information available. |

Amino- and Hydroxy-Substituted Methoxymethylbenzonitriles

The presence of amino and hydroxy groups on the methoxymethylbenzonitrile scaffold introduces nucleophilic centers and opportunities for a wide range of chemical transformations, including diazotization, acylation, and etherification.

Amino-substituted methoxymethylbenzonitriles can be synthesized through the reduction of a corresponding nitro-substituted precursor. nih.gov The nitro group can be introduced onto the aromatic ring via electrophilic nitration, and its subsequent reduction to an amine is a common and efficient transformation. For instance, 2-amino-5-nitrobenzonitrile (B98050) can be prepared from 5-nitroanthranilamide using a dehydrating agent like phosphorus pentoxide. google.com The resulting amino group can then undergo further reactions, such as diazotization to form diazonium salts, which are versatile intermediates for introducing a variety of other functional groups. guidechem.com The synthesis of polysubstituted 4-aminoquinolines from 2-aminobenzonitriles highlights the utility of the amino and cyano groups in constructing complex heterocyclic systems. cardiff.ac.uk

Hydroxy-substituted methoxymethylbenzonitriles possess a phenolic hydroxyl group that can be readily alkylated or acylated. The synthesis of these compounds can be achieved by methods such as the conversion of a formyl group to a cyano group in a hydroxy-substituted benzaldehyde. For example, 4-hydroxy-3-methoxybenzonitrile (B1293924) can be synthesized from 3-hydroxy-4-methoxybenzaldehyde. researchgate.net The hydroxyl group in these compounds is reactive towards alkylating agents. For instance, 2-hydroxy-5-methoxybenzaldehyde (B1199172) can be alkylated with dimethyl sulfate (B86663) or diethyl sulfate in the presence of potassium carbonate to yield the corresponding 2-alkoxy-5-methoxybenzaldehyde. google.com This suggests a similar reactivity for hydroxy-substituted methoxymethylbenzonitriles, allowing for the introduction of various ether linkages. organic-chemistry.org Furthermore, the hydroxyl group can direct electrophilic substitution to specific positions on the aromatic ring.

The following table includes examples of amino- and hydroxy-substituted benzonitriles, with methoxy analogues providing context for the reactivity of the target methoxymethyl compounds.

| Compound Name | CAS Number | Molecular Formula | Notes |

| 4-Amino-3-methoxybenzonitrile | 177476-76-5 | C₈H₈N₂O | Commercially available. nih.gov |

| 2-Amino-5-nitrobenzonitrile | 17420-30-3 | C₇H₅N₃O₂ | A precursor for further synthetic transformations. nih.gov |

| 4-Hydroxy-3-methoxybenzonitrile | 4421-08-3 | C₈H₇NO₂ | Can be used in the synthesis of more complex molecules. sigmaaldrich.com |

| 2-Hydroxy-5-methoxy-benzonitrile | 39835-11-5 | C₈H₇NO₂ | Commercially available. scbt.com |

| 2-Hydroxy-5-nitrobenzonitrile | Not Available | C₇H₄N₂O₃ | Structural information available. nih.gov |

Benzonitrile Analogues with Altered Methoxymethyl Positional Isomerism

The position of the methoxymethyl group on the benzonitrile ring significantly impacts the molecule's physical properties and chemical reactivity. A comparative analysis of the 2-, 3-, and 4-(methoxymethyl)benzonitrile (B3022787) isomers reveals differences in their synthetic accessibility and potential for participation in various reactions.

2-(Methoxymethyl)benzonitrile can be synthesized from 2-cyanobenzyl chloride or bromide through nucleophilic substitution with a methoxide (B1231860) source. asianpubs.org The proximity of the methoxymethyl group to the cyano group in the ortho position can lead to unique intramolecular interactions and reactivity patterns.

4-(Methoxymethyl)benzonitrile can be prepared from 4-methylbenzonitrile by radical bromination of the methyl group to form 4-(bromomethyl)benzonitrile, followed by nucleophilic substitution with methoxide. rsc.org The para-disposition of the two functional groups generally results in more straightforward reactivity compared to the ortho and meta isomers, as steric hindrance is minimized.

Below is a table of the positional isomers of methoxymethylbenzonitrile.

| Compound Name | Positional Isomer | Molecular Formula | Notes |

| 2-(Methoxymethyl)benzonitrile | Ortho | C₉H₉NO | Can be synthesized from 2-cyanobenzyl halides. asianpubs.org |

| This compound | Meta | C₉H₉NO | The primary subject of this article. |

| 4-(Methoxymethyl)benzonitrile | Para | C₉H₉NO | Can be synthesized from 4-methylbenzonitrile. rsc.org |

Applications of 3 Methoxymethyl Benzonitrile in Complex Organic Synthesis

Role as a Key Synthetic Building Block and Intermediate

As a bifunctional molecule, 3-(Methoxymethyl)benzonitrile serves as a crucial intermediate in multi-step synthetic pathways. The nitrile group can be transformed into various other functional groups, such as amines, amides, or carboxylic acids, while the methoxymethyl group offers a stable ether linkage that can be carried through several reaction steps or potentially be modified under specific conditions.

Precursor for Pharmaceutical Intermediates

The benzonitrile (B105546) moiety is a common feature in many biologically active molecules and serves as a precursor for a range of pharmaceuticals. While specific, publicly documented examples detailing the direct use of this compound as a starting material for a marketed drug are limited, the synthesis of related structures highlights its potential. For instance, substituted benzonitriles are key intermediates in the synthesis of kinase inhibitors and other targeted therapies. The synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile from 3-hydroxy-4-methoxybenzaldehyde demonstrates a typical pathway where a benzonitrile core is elaborated to create complex molecules with pharmaceutical potential. researchgate.net In this type of synthesis, the nitrile group is often a stable anchor point while other parts of the molecule are constructed.

Scaffolds for Agrochemical Synthesis

In agrochemical development, substituted benzonitriles are integral to creating new fungicides, herbicides, and insecticides. The functional groups on the aromatic ring play a critical role in determining the efficacy, target specificity, and metabolic stability of the final product. The methoxymethyl group in this compound can influence the lipophilicity and transport properties of a potential agrochemical, which are key factors for its effectiveness. While direct pathways from this compound to commercial agrochemicals are not extensively published, the broader class of benzonitriles is well-established in this industry.

Table 1: Representative Applications of Substituted Benzonitriles

| Area | Role of Benzonitrile Derivative | Example Transformation |

| Pharmaceuticals | Precursor to heterocyclic drugs | Synthesis of 4-anilinoquinazolines from nitrobenzonitrile precursors. researchgate.net |

| Agrochemicals | Core structure for pesticides | Used in the development of novel fungicides and insecticides. |

Formation of Carbon-Carbon Bonds in Complex Architectures

The aromatic ring of this compound is suitable for various carbon-carbon bond-forming reactions, enabling the construction of intricate molecular skeletons.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira involving related nitriles)

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis, and benzonitrile derivatives can participate in these transformations.

Suzuki-Miyaura Coupling : This reaction forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. libretexts.orgyoutube.com While the nitrile group itself is not the primary reactive site in the standard Suzuki reaction, a halogenated version of this compound could be readily coupled with various boronic acids to introduce new aryl or vinyl substituents. The reaction is known for its mild conditions and tolerance of a wide range of functional groups, including nitriles. acs.orgmdpi.com The development of specialized palladium catalysts has extended the scope to include heteroatom-substituted heteroaryl chlorides, showcasing the versatility of this reaction for building complex structures. acs.org

Sonogashira Coupling : This reaction couples terminal alkynes with aryl or vinyl halides to produce arylalkynes and conjugated enynes. wikipedia.orglibretexts.orgorganic-chemistry.org It is widely used in the synthesis of pharmaceuticals, natural products, and organic materials. researchgate.net A halogenated derivative of this compound would be a suitable substrate for Sonogashira coupling, allowing for the introduction of an alkyne functional group. This alkyne could then be used for further transformations, such as cyclization reactions. The reaction is typically catalyzed by palladium and a copper(I) co-catalyst under mild, basic conditions. wikipedia.orgorganic-chemistry.org

Annulation and Cyclization Reactions to Form Fused Systems

Annulation reactions, which involve the formation of a new ring onto an existing molecule, are fundamental to the synthesis of polycyclic systems. The benzonitrile unit can be a key component in such transformations. Catalytic methods, often employing transition metals like rhodium or palladium, can activate C-H bonds adjacent to the directing nitrile group, enabling cyclization with coupling partners like alkynes or alkenes to form fused heterocyclic systems. researchgate.net For example, reactions involving (ortho-alkynyl phenyl) sulfides, which share structural similarities, undergo cyclization-carbonylation-cyclization coupling reactions to afford complex ketones with benzo[b]thiophene groups. rsc.org These types of reactions highlight the potential for the this compound framework to be elaborated into more complex, fused architectures. harvard.edursc.orgresearchgate.net

Stereoselective Synthesis Utilizing this compound Frameworks

The creation of chiral molecules with high enantiomeric purity is a central goal of modern organic synthesis, particularly in the pharmaceutical industry. While this compound itself is achiral, its framework can be utilized in stereoselective transformations. This can be achieved through several strategies:

Asymmetric Catalysis : A prochiral derivative of this compound could be subjected to an asymmetric reaction using a chiral catalyst. For instance, an asymmetric reduction of a ketone derivative or an asymmetric addition to an alkene derivative could install a new stereocenter with high enantioselectivity.

Substrate Control : The methoxymethyl group or other substituents could be modified to include a chiral auxiliary. This auxiliary would direct the stereochemical outcome of a subsequent reaction on the molecule, after which the auxiliary could be removed.

Atroposelective Synthesis : For some sterically hindered biaryl benzonitriles, rotation around the aryl-aryl bond is restricted, leading to stable, chiral atropisomers. Synthetic methods have been developed for the catalytic atroposelective synthesis of such axially chiral benzonitriles, though this typically requires more substitution than is present in this compound.

While specific examples detailing the use of this compound in major stereoselective syntheses are not prominent in the literature, the functional handles it possesses make it a candidate for incorporation into such synthetic routes.

Role of 3 Methoxymethyl Benzonitrile in Medicinal Chemistry Research

Intermediate in Drug Candidate Synthesis and Development

In the intricate process of drug discovery and development, the synthesis of novel molecular entities often relies on the use of versatile chemical intermediates. These are compounds that serve as stepping stones in a multi-step synthetic pathway, providing the core structure or key functional groups that will be present in the final drug candidate. 3-(Methoxymethyl)benzonitrile and its analogs are recognized for their role as intermediates in the synthesis of more complex organic molecules and building blocks for biologically active compounds. evitachem.com The benzonitrile (B105546) portion of the molecule offers a reactive handle for a variety of chemical transformations, while the methoxymethyl group can influence solubility, metabolic stability, and interactions with biological targets.

For instance, the synthesis of negative allosteric modulators (NAMs) for the metabotropic glutamate (B1630785) receptor 5 (mGluR5), which have potential in treating psychiatric diseases, often involves complex substituted aromatic cores. One such clinical candidate, 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, highlights the importance of the substituted benzonitrile framework in modern drug design. nih.gov Although this example uses a different substitution pattern, it underscores the value of the benzonitrile scaffold as a key component in constructing potent modulators of central nervous system targets. The synthetic strategies used for such compounds often involve building complex heterocyclic systems onto a pre-functionalized benzene (B151609) ring, a role for which this compound is well-suited.

Heterocyclic compounds—cyclic structures containing atoms of at least two different elements in the ring—are of paramount importance in medicinal chemistry. A vast number of approved drugs contain heterocyclic scaffolds, as these structures are often key to achieving desired biological activity and pharmacokinetic properties. nih.govmdpi.com The nitrile group of this compound is a particularly useful functional group for the synthesis of nitrogen-containing heterocycles.

The chemical reactivity of the nitrile allows it to participate in a variety of cyclization reactions to form rings such as:

Pyrimidines: These six-membered rings are central to the structure of nucleobases in DNA and RNA.

Triazoles and Tetrazoles: Five-membered rings with three and four nitrogen atoms, respectively, which are often used as bioisosteres for carboxylic acids or amide groups.

Imidazoles and Benzimidazoles: These are found in many biologically active compounds and approved drugs. nih.gov